
Ethyl 10,11-diiodoundec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 10,11-diiodoundec-10-enoate is an organic compound with the molecular formula C13H22I2O2. It is an ester derivative of undecenoic acid, featuring two iodine atoms attached to the carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-diiodoundec-10-enoate typically involves the iodination of undecenoic acid derivatives. One common method is the reaction of undecenoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atoms at the 10th and 11th positions of the carbon chain. The resulting diiodoundecenoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for maintaining product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 10,11-diiodoundec-10-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding ethyl undecenoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Major Products
Substitution: Ethyl 10-amino-11-iodoundec-10-enoate, ethyl 10-thio-11-iodoundec-10-enoate.
Reduction: Ethyl undecenoate.
Oxidation: Ethyl 10,11-epoxyundec-10-enoate, ethyl 10,11-diolundec-10-enoate.
Applications De Recherche Scientifique
Ethyl 10,11-diiodoundec-10-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s iodine atoms make it useful in radiolabeling for imaging studies and as a precursor for the synthesis of iodinated drugs.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.
Mécanisme D'action
The mechanism of action of ethyl 10,11-diiodoundec-10-enoate involves its interaction with biological molecules through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to target proteins and enzymes. The ester group can undergo hydrolysis to release the active undecenoic acid derivative, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Ethyl 10,11-diiodoundec-10-enoate can be compared with other iodinated undecenoic acid derivatives, such as:
Ethyl 10-iodoundec-10-enoate: Contains only one iodine atom, making it less reactive in substitution reactions.
Ethyl 10,11-dibromoundec-10-enoate: Similar structure but with bromine atoms instead of iodine, resulting in different reactivity and biological properties.
Ethyl undec-10-enoate: Lacks halogen atoms, making it less versatile in chemical modifications.
Propriétés
Numéro CAS |
94166-55-9 |
|---|---|
Formule moléculaire |
C13H22I2O2 |
Poids moléculaire |
464.12 g/mol |
Nom IUPAC |
ethyl (Z)-10,11-diiodoundec-10-enoate |
InChI |
InChI=1S/C13H22I2O2/c1-2-17-13(16)10-8-6-4-3-5-7-9-12(15)11-14/h11H,2-10H2,1H3/b12-11- |
Clé InChI |
IUWRZBSPIGLBRX-QXMHVHEDSA-N |
SMILES isomérique |
CCOC(=O)CCCCCCCC/C(=C/I)/I |
SMILES canonique |
CCOC(=O)CCCCCCCCC(=CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


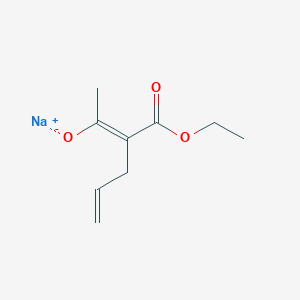
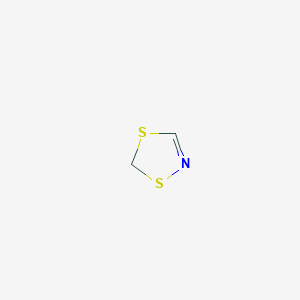
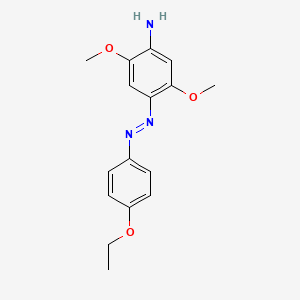
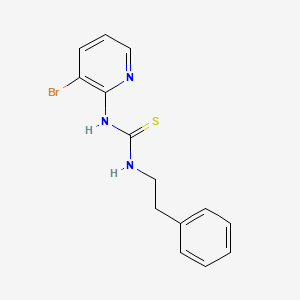

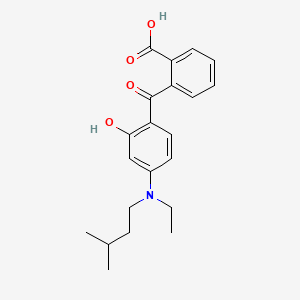
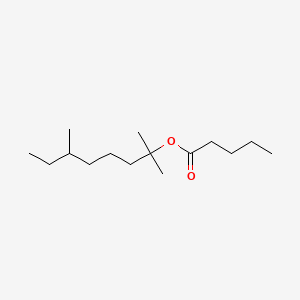
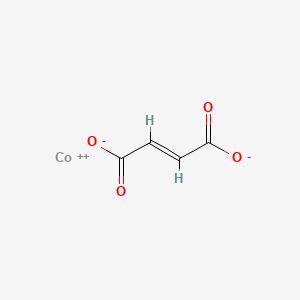
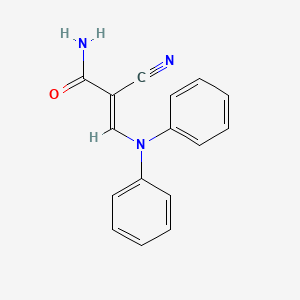
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)




